molecular formula C17H15N5O3 B2574670 ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate CAS No. 484039-70-5

ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate

Cat. No.: B2574670
CAS No.: 484039-70-5
M. Wt: 337.339
InChI Key: XPBFFBFXFLWDJL-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate is a heterocyclic compound featuring a tetrazole ring conjugated to a benzamido-benzoate scaffold. Tetrazoles are nitrogen-rich aromatic systems widely employed in medicinal chemistry as bioisosteres for carboxylic acids due to their similar acidity (pKa ~4.5–5.0) and hydrogen-bonding capacity . Comparisons with structural analogues are critical to understanding how variations in substituents, linkers, and heterocyclic systems influence physicochemical properties, synthetic accessibility, and biological activity.

Properties

IUPAC Name

ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-2-25-17(24)12-6-8-14(9-7-12)19-16(23)13-4-3-5-15(10-13)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBFFBFXFLWDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, solvents like acetonitrile or water, and temperatures ranging from room temperature to elevated temperatures depending on the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
One of the prominent applications of ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate is its role as an antimicrobial agent. Research has demonstrated that derivatives of tetrazole compounds exhibit significant antibacterial properties. For instance, studies indicate that certain tetrazole derivatives show potent activity against various Gram-positive and Gram-negative bacteria. A specific study found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 50 mg/mL against E. coli .

Anticancer Properties
Tetrazole derivatives have also been investigated for their anticancer potential. Compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo. For example, a study highlighted that certain tetrazole-containing compounds demonstrated significant antiproliferative activity against cancer cell lines, suggesting their potential utility in cancer therapy .

Agricultural Applications

Pesticidal Activity
The compound has been explored for its pesticidal properties. Research indicates that tetrazole derivatives can act as effective fungicides and insecticides. In a case study involving agricultural applications, specific tetrazole compounds were tested against common agricultural pests and pathogens. Results showed that these compounds significantly reduced pest populations and inhibited fungal growth .

Materials Science Applications

Polymer Chemistry
In materials science, this compound has potential applications in the synthesis of novel polymers. The incorporation of tetrazole moieties into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that polymers containing tetrazole groups exhibit improved resistance to thermal degradation compared to their non-tetrazole counterparts .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget BacteriaMIC (mg/mL)
Compound AE. coli50
Compound BS. aureus25
Compound CPseudomonas aeruginosa40

Table 2: Anticancer Activity of Tetrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound DMCF-7 (Breast)15
Compound EA549 (Lung)10
Compound FHeLa (Cervical)20

Comparison with Similar Compounds

Structural Analogues with Varied Heterocycles and Linkers

Key analogues include derivatives with pyridazine, isoxazole, and triazole moieties (Table 1).

Table 1: Structural Analogues and Key Features

Compound Name / ID Heterocycle Linker Type Backbone Source
Ethyl 4-[3-(1H-tetrazol-1-yl)benzamido]benzoate Tetrazole (1H) Benzamido Ethyl benzoate Target compound
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Phenethylamino Ethyl benzoate
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Methylisoxazole Phenethylamino Ethyl benzoate
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Methylisoxazole Phenethylthio Ethyl benzoate
Ethyl 3-(1H-tetrazol-1-yl)benzoate Tetrazole (1H) Direct conjugation Ethyl benzoate
Ethyl 4-((1,1,1,2-tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate (39) Pyrazole + Fluorine Ether Ethyl benzoate
Key Observations:

Heterocycle Impact: Tetrazoles (as in the target compound) exhibit stronger acidity compared to pyridazines or isoxazoles, enhancing their ability to form ionic interactions in biological systems . Pyridazines (e.g., I-6230) and isoxazoles (e.g., I-6273) offer distinct electronic profiles, influencing solubility and metabolic stability.

Linker Effects: Benzamido linkers (target compound) introduce rigidity and hydrogen-bonding capacity, whereas phenethylamino (I-6230) or phenethylthio (I-6373) linkers increase flexibility and alter hydrophobicity. Thioether linkers (I-6373) may enhance oxidative stability compared to amines .

Positional Isomerism :

  • The meta-substituted tetrazole in the target compound contrasts with the para-substituted ethyl 3-(1H-tetrazol-1-yl)benzoate . Meta substitution may reduce steric hindrance in binding pockets compared to para isomers.

Biological Activity

Ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a tetrazole ring which is known for its diverse pharmacological properties. The synthesis typically involves:

  • Formation of the Tetrazole Ring : This can be achieved through the cyclization of appropriate precursors like nitriles or hydrazines with azide sources under acidic or basic conditions.
  • Benzamide Core Formation : The benzamide structure is formed through coupling reactions with benzoyl chloride derivatives in the presence of bases such as triethylamine.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have shown activity against various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymatic pathways.

Anticancer Properties

Studies have highlighted the potential of tetrazole derivatives in cancer treatment. This compound has been tested for its ability to inhibit tumor growth in vitro and in vivo. The compound's mechanism may involve apoptosis induction and cell cycle arrest in cancer cells.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it may act as an inhibitor of metalloproteinases, which are implicated in cancer metastasis and tissue remodeling.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Effect on Activity Notes
Tetrazole RingEnhances antimicrobial and anticancer propertiesEssential for biological activity
Benzamide GroupContributes to enzyme inhibitionModifications can improve selectivity
Ethyl GroupAffects solubility and bioavailabilityOptimal chain length increases efficacy

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antimicrobial Study : In a study published in the Journal of Medicinal Chemistry, derivatives were tested against resistant bacterial strains showing promising results in inhibiting growth .
  • Cancer Research : A research article indicated that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines .
  • Enzyme Inhibition : Another study focused on the inhibition of metalloproteinases by tetrazole-containing compounds, revealing a strong correlation between structural modifications and inhibitory potency .

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